REACTION_CXSMILES
|
[F:1][C:2]([F:6])([CH3:5])[CH2:3][OH:4].[CH3:7][S:8](Cl)(=[O:10])=[O:9].O>C(Cl)Cl>[CH3:7][S:8]([O:4][CH2:3][C:2]([F:6])([F:1])[CH3:5])(=[O:10])=[O:9]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(C)F
|
Name
|
TEA
|
Quantity
|
3.16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous ammonium chloride solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCC(C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.52 mmol | |
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |